molecular formula C8H18ClNO B1358177 trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride CAS No. 178972-33-3

trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride

Cat. No.: B1358177
CAS No.: 178972-33-3
M. Wt: 179.69 g/mol
InChI Key: RKXAGLQDXWJBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride” is a chemical compound with the CAS Number: 178972-33-3 . It has a molecular weight of 179.69 and its IUPAC name is ((1r,4r)-4-(aminomethyl)cyclohexyl)methanol hydrochloride . It is a solid at room temperature .


Synthesis Analysis

This compound can be synthesized using borane in tetrahydrofuran and methanol . A 1.0 M solution of borane in tetrahydrofuran is added slowly dropwise to a suspension of trans-4-(aminomethyl)cyclohexanecarboxylic acid in tetrahydrofuran . The reaction mixture is heated at reflux for 14 hours . The resulting solution is cooled to 0° C and carefully treated dropwise with 1 N methanolic hydrochloric acid . The white suspension obtained is stirred for 1 hour at 23° C and subsequently concentrated . This procedure is repeated twice to give this compound as a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h7-8,10H,1-6,9H2;1H/t7-,8-; . The linear formula is C8H18ClNO .


Chemical Reactions Analysis

This compound has been used in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement . It has also been used in the preparation of trans-4-methoxyoxalamido-1-cyclohexanol benzoxazine, required for the preparation of polybenzoxazine-silica hybrid nanocomposites .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 179.69 .

Scientific Research Applications

Tranexamic Acid Derivatives

  • Enhanced Absorption : Derivatives of tranexamic acid, which include trans-4-(aminomethyl)cyclohexanemethanol hydrochloride, have been synthesized for improved absorption compared to tranexamic acid itself. These derivatives are stable in acidic and neutral solutions and are easily hydrolyzed in plasma, enhancing their absorption when administered orally (Svahn, Merényi, Karlson, Widlund, & Grälls, 1986).

Synthesis Processes

  • Precursor for Pharmaceutical Intermediate : Trans-4-(N-acetylamido)cyclohexanol, a precursor for synthesizing pharmaceutical intermediates like hydrochloride salt of trans-4-aminocyclohexanol, is synthesized from p-aminophenol, which is then acetylated and hydrogenated. This process involves various factors affecting the hydrogenation and acetylation steps (Li Jia-jun, 2012).

Molecular Studies

  • Molecular Conformations : The structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, closely related to this compound, have been studied using proton and carbon-13 NMR and molecular orbital methods. These studies help in understanding the preferred molecular conformations and their implications in medicinal chemistry (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).

Composite Material Studies

  • Local Controlled Release : Trans-4-(aminomethyl)cyclohexanecarboxylate, a form of this compound, has been used in the development of composite materials for controlled drug release. The incorporation into poly(ε-caprolactone) shows an improvement in mechanical properties and enables a reservoir for active molecular anions (Tammaro, Costantino, Nocchetti, & Vittoria, 2009).

Environmental and Chemical Analysis

Safety and Hazards

The compound has a GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Properties

IUPAC Name

[4-(aminomethyl)cyclohexyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h7-8,10H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXAGLQDXWJBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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